![molecular formula C17H28N2O4 B2982060 Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate CAS No. 2361715-79-7](/img/structure/B2982060.png)
Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate, also known as TB-PAPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Applications De Recherche Scientifique
Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate has shown promising results in scientific research applications, particularly in drug discovery and development. It has been shown to inhibit the activity of a key enzyme involved in the biosynthesis of cholesterol, making it a potential candidate for the treatment of hypercholesterolemia and other related disorders. Additionally, Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis and asthma.
Mécanisme D'action
Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate works by inhibiting the activity of the enzyme HMG-CoA reductase, which is involved in the biosynthesis of cholesterol. By blocking this enzyme, Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate reduces the production of cholesterol in the liver, leading to a decrease in serum cholesterol levels. Additionally, Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate has been shown to have a number of biochemical and physiological effects. In addition to its cholesterol-lowering and anti-inflammatory properties, Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate has been found to reduce oxidative stress and improve endothelial function, which could make it useful in the treatment of cardiovascular diseases. Additionally, Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate is that it is relatively easy to synthesize, making it accessible to researchers. Additionally, Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate has been found to be relatively stable in solution, which could make it useful in a variety of lab experiments. However, one limitation of Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate is that it has not been extensively studied in vivo, which could limit its potential applications in drug development.
Orientations Futures
There are a number of potential future directions for research on Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate. One area of interest is the development of analogs of Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate that could have improved activity and selectivity. Additionally, further studies are needed to determine the safety and efficacy of Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate in vivo, particularly in animal models. Finally, Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate could be further explored as a potential treatment for a variety of diseases, including hypercholesterolemia, inflammation, cardiovascular disease, and neurodegenerative diseases.
Méthodes De Synthèse
Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate can be synthesized using a multi-step process that involves the reaction of tert-butyl 4-bromobutanoate with 1-prop-2-enoylpiperidine-4-carboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with tert-butylamine and trifluoroacetic acid to yield Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate.
Propriétés
IUPAC Name |
tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4/c1-5-14(20)19-11-8-13(9-12-19)16(22)18-10-6-7-15(21)23-17(2,3)4/h5,13H,1,6-12H2,2-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOFYUCTWBLTCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCNC(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2981978.png)
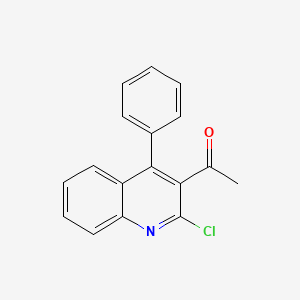
![2-[(Pyridin-3-yl)methoxy]pyrazine](/img/structure/B2981983.png)
![N-(2,4-dimethylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2981984.png)
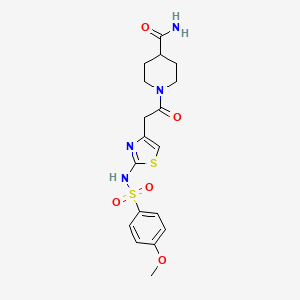
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2981986.png)
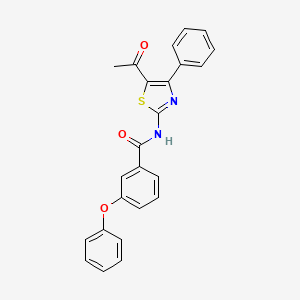
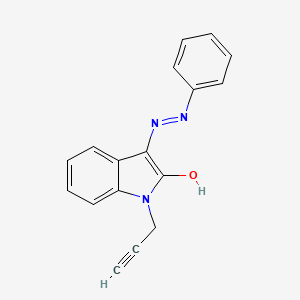
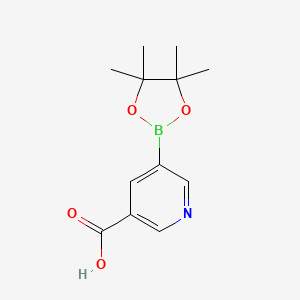
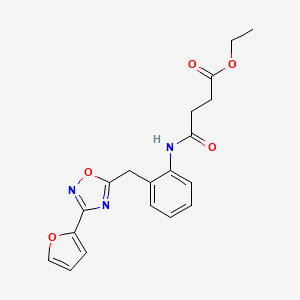

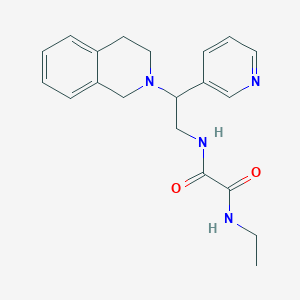
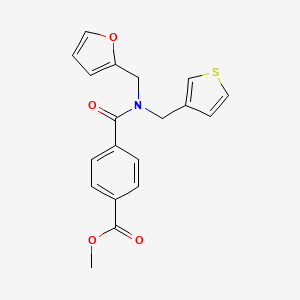
![N-isopentyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2982000.png)